

In-Depth Technical Guide: Crystal Structure and Morphology of 4-Chloroacetanilide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Chloroacetanilide

Cat. No.: B1165894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of 4-chloroacetanilide, a compound of interest in pharmaceutical research and development. The following sections detail its crystallographic parameters, experimental protocols for its synthesis and characterization, and a discussion on its crystal morphology.

Crystal Structure of 4-Chloroacetanilide

4-Chloroacetanilide crystallizes in the orthorhombic crystal system, belonging to the space group *Pbca*. The crystal structure has been determined by single-crystal X-ray diffraction. The detailed crystallographic data are summarized in the table below.

Crystallographic Parameter	Value
Chemical Formula	C ₈ H ₈ ClNO
Formula Weight	169.61
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	9.939(3)
b (Å)	9.575(3)
c (Å)	16.896(5)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1607.7(8)
Z	8
Temperature (K)	120(2)
Radiation	MoKα (λ = 0.71073 Å)
CCDC Deposition Number	657679

Table 1: Crystallographic data for 4-chloroacetanilide.

Morphology of 4-Chloroacetanilide

The external shape, or morphology, of a crystal is a critical factor in pharmaceutical development, influencing properties such as dissolution rate, bioavailability, and tabletability. The morphology of 4-chloroacetanilide crystals is significantly influenced by the crystallization conditions, particularly the solvent used.

When crystallized from alcohol or dilute acetic acid, 4-chloroacetanilide typically forms colorless needles^[1]. The choice of solvent can affect the crystal habit by altering the growth rates of

different crystal faces. Solvents can interact with the crystal surfaces through hydrogen bonding and other intermolecular forces, leading to either inhibition or promotion of growth on specific faces, thereby modifying the overall crystal shape[2][3][4]. For instance, solvents that strongly interact with a particular crystal face can slow its growth, allowing other faces to become more prominent. Further research into the effects of a wider range of solvents and additives could reveal the potential to produce different crystal habits of 4-chloroacetanilide, such as plates or more equiaxed forms, which may offer advantages in pharmaceutical processing.

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and characterization of 4-chloroacetanilide.

Synthesis of 4-Chloroacetanilide

A common method for the synthesis of 4-chloroacetanilide is the acetylation of 4-chloroaniline with acetic anhydride[5].

Materials:

- 4-chloroaniline
- Acetic anhydride
- Glacial acetic acid (optional, as solvent)
- Sodium acetate (optional, as a buffer)
- Distilled water
- Ethanol (for recrystallization)
- Standard laboratory glassware (beaker, Erlenmeyer flask, etc.)
- Stirring apparatus
- Heating mantle or water bath

- Buchner funnel and filter paper

Procedure:

- Dissolve a known amount of 4-chloroaniline in a minimal amount of glacial acetic acid or an appropriate solvent in a reaction flask.
- Slowly add a slight molar excess of acetic anhydride to the solution while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
- If a buffer is used, a solution of sodium acetate in water can be added to neutralize the acetic acid formed during the reaction.
- Continue stirring the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into cold water to precipitate the crude 4-chloroacetanilide.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the crude product with cold water to remove any unreacted starting materials and acetic acid.
- The crude product can then be purified by recrystallization.

Recrystallization

Recrystallization is a crucial step to obtain high-purity crystals suitable for characterization and further use.

Procedure:

- Dissolve the crude 4-chloroacetanilide in a minimum amount of hot ethanol (or a mixture of ethanol and water) in an Erlenmeyer flask.

- If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes to adsorb the colored impurities.
- Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
- Allow the clear filtrate to cool slowly to room temperature. Crystals of 4-chloroacetanilide will start to form.
- To maximize the yield, the flask can be placed in an ice bath to induce further crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
- Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Characterization

Single-Crystal X-ray Diffraction (SC-XRD):

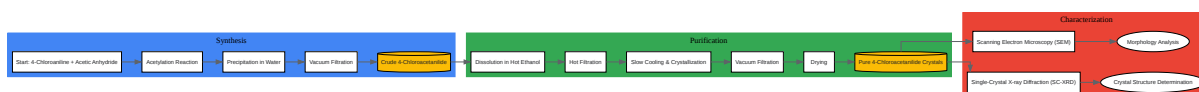
- A suitable single crystal of 4-chloroacetanilide is selected under a microscope and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (e.g., at 120 K) to minimize thermal vibrations.
- The crystal is then exposed to a monochromatic X-ray beam (e.g., MoK α radiation).
- The diffraction data are collected using a suitable detector as the crystal is rotated.
- The collected data are processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Scanning Electron Microscopy (SEM):

- The dried crystals of 4-chloroacetanilide are mounted on an SEM stub using a conductive adhesive.
- To prevent charging effects during imaging, the non-conductive organic crystals are coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
- The stub is then placed in the SEM chamber, and the chamber is evacuated to a high vacuum.
- A focused beam of electrons is scanned across the surface of the crystals.
- The secondary electrons emitted from the surface are detected to generate an image of the crystal morphology.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 4-chloroacetanilide.



[Click to download full resolution via product page](#)

Experimental Workflow for 4-Chloroacetanilide

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. N-(4-Chlorophenyl)acetamide | C₈H₈ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure and Morphology of 4-Chloroacetanilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165894#crystal-structure-and-morphology-of-4-chloroacetanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

